molecular formula C22H20N4OS B6120603 2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one

2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one

Cat. No.: B6120603
M. Wt: 388.5 g/mol
InChI Key: IQAYTPSQGUVMEL-UHFFFAOYSA-N
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Description

2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core, a pyridine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one is unique due to its combination of a pyrimidinone core with a pyridine and thiophene moiety, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for cancer research and drug development.

Properties

IUPAC Name

2-[4-[[methyl(thiophen-2-ylmethyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-26(15-19-3-2-12-28-19)14-16-4-6-18(7-5-16)22-24-20(13-21(27)25-22)17-8-10-23-11-9-17/h2-13H,14-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAYTPSQGUVMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)C3=CC=NC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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